erythro-Glycopyrronium bromide
Overview
Description
Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound that belongs to the class of muscarinic anticholinergic agents. It is primarily used as a bronchodilator for the symptomatic maintenance therapy of chronic obstructive pulmonary disease (COPD). This compound has shown significant therapeutic efficacy in improving lung function, exercise tolerance, and reducing COPD symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Glycopyrronium bromide involves the reaction of 3-quinuclidinol with cyclopentyl mandelate in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Reaction: Conducting the reaction in large reactors with controlled temperature and pressure.
Purification: Using crystallization or chromatography techniques to purify the product.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Erythro-Glycopyrronium bromide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of the bromide ion with other nucleophiles.
Hydrolysis: Leading to the breakdown of the ester linkage in the presence of water or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide or potassium thiocyanate in acetone.
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of iodide or thiocyanate derivatives.
Hydrolysis: Production of quinuclidinol and cyclopentyl mandelate.
Scientific Research Applications
Erythro-Glycopyrronium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on muscarinic receptors and its potential use in treating other respiratory conditions.
Medicine: Extensively researched for its therapeutic efficacy in managing COPD and other respiratory disorders.
Industry: Utilized in the formulation of inhalation products and other pharmaceutical preparations.
Mechanism of Action
Erythro-Glycopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, particularly the M3 receptors in the lungs. This inhibition prevents the binding of acetylcholine, leading to bronchodilation and reduced airway secretions. The compound has a higher affinity for M3 receptors compared to other muscarinic receptors, which contributes to its effectiveness in treating COPD .
Comparison with Similar Compounds
Similar Compounds
Tiotropium bromide: Another long-acting muscarinic antagonist used for COPD.
Ipratropium bromide: A short-acting muscarinic antagonist used for acute bronchospasm.
Uniqueness
Erythro-Glycopyrronium bromide is unique due to its faster onset of action and longer duration of bronchodilation compared to tiotropium bromide. Additionally, it has shown superior efficacy in reducing COPD symptoms and improving exercise tolerance .
Properties
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-QQTWVUFVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199205 | |
Record name | erythro-Glycopyrronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51186-83-5, 129784-12-9 | |
Record name | erythro-Glycopyrronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycopyrronium bromide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrrolate, (2R,3'S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | erythro-Glycopyrronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOPYRROLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCOPYRROLATE, (2R,3'S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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